1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.208. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Synthesis and Transformation
- Enzymatic Desymmetrization : An efficient synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was achieved through Candida antarctica lipase-catalyzed desymmetrization, highlighting the potential of biocatalysis in producing specific isomers with high purity (Goswami & Kissick, 2009).
- Transformations of Carbamates : The synthesis and subsequent transformations of alkyl N-(1-cyclohex-3-enyl)carbamates derived from cyclohex-3-ene carboxylic acid were demonstrated. This process involved a Curtius rearrangement, leading to compounds that can serve as building blocks for further chemical synthesis (Gómez-Sánchez & Marco-Contelles, 2005).
Synthesis of Functionalized Cycloalkenes
- Ring-closing Metathesis : The ring-closing metathesis was employed for the diastereoselective synthesis of a functionalized cyclohexene skeleton, showcasing the versatility of this compound in synthesizing complex molecular structures (Cong & Yao, 2006).
Chiral Resolution and Stereochemistry
- Chiral Resolution : Cyclohex-3-ene-1-carboxylic acid underwent chiral resolution to obtain single configurational isomers, which are crucial for the development of stereo-specific pharmaceuticals or other chemical products (Li Yi-liang, 2013).
Advanced Organic Synthesis
- Synthetic Applications : The compound was used in the synthesis of 1-(Trimethoxymethyl) cyclohexene, showcasing its utility in advanced organic synthesis routes (Bourke & Collins, 1996).
- Photoremovable Protecting Group : The 2,5-Dimethylphenacyl (DMP) esters, closely related to the subject compound, have been shown to act as a photoremovable protecting group for carboxylic acids, indicating the potential for light-induced reactions in a controlled manner (Zabadal et al., 2001).
Biocatalysis and Enantioselective Processes
- Biocatalytic Desymmetrization : The compound was involved in the enantioselective desymmetrization process, highlighting the role of biocatalysis in obtaining highly specific isomers of the compound, which is crucial in the pharmaceutical industry (Meissner et al., 2018).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Like other carboxylic acids, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid. For instance, the compound’s stability could be affected by exposure to light or high temperatures .
Properties
IUPAC Name |
1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOANQZOUIMUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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